4-Iodo-3-isopropylphenol
Overview
Description
4-Iodo-3-isopropylphenol: is an aromatic organic compound characterized by the presence of an iodine atom and an isopropyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Iodo-3-isopropylphenol typically involves the iodination of 3-isopropylphenol. One efficient method includes the use of iodine monochloride in methanol under acidic conditions. This reaction yields this compound along with minor amounts of other iodinated isomers .
Industrial Production Methods:
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would require careful control of reaction conditions to maximize yield and purity. Purification is often achieved through techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions:
4-Iodo-3-isopropylphenol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl boronic acids.
Oxidation and Reduction Reactions: The phenol group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and aryl boronic acids are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Coupling Reactions: Formation of biaryl compounds.
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of hydroxy derivatives or deiodinated products.
Scientific Research Applications
4-Iodo-3-isopropylphenol has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodo-3-isopropylphenol largely depends on its chemical reactivity. The iodine atom and phenol group can interact with various molecular targets, facilitating reactions such as electrophilic aromatic substitution. The compound’s effects are mediated through its ability to participate in these chemical transformations, impacting molecular pathways involved in synthesis and catalysis.
Comparison with Similar Compounds
4-Iodophenol: Similar structure but lacks the isopropyl group.
3-Iodo-4-isopropylphenol: Isomer with different positioning of the iodine and isopropyl groups.
4-Bromophenol: Bromine instead of iodine, affecting reactivity and applications.
Uniqueness:
4-Iodo-3-isopropylphenol is unique due to the specific positioning of the iodine and isopropyl groups, which influences its reactivity and potential applications. The presence of the isopropyl group can affect the compound’s steric and electronic properties, making it distinct from other iodophenols.
Properties
IUPAC Name |
4-iodo-3-propan-2-ylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGJFGTVILJXCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647320 | |
Record name | 4-Iodo-3-(propan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017608-20-6 | |
Record name | 4-Iodo-3-(propan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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